4-Butylpyridin-2-ol
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Overview
Description
4-Butylpyridin-2-ol is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a butyl group at the 4-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylpyridin-2-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with butyl halides under basic conditions. For example, the reaction of pyridin-2-ol with butyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 4-butylpiperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-Butylpyridine-2-one
Reduction: 4-Butylpiperidine
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Butylpyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-Butylpyridin-2-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The butyl group can influence the compound’s hydrophobic interactions, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Lacks the butyl group, making it less hydrophobic.
4-Methylpyridin-2-ol: Contains a methyl group instead of a butyl group, affecting its reactivity and solubility.
4-Ethylpyridin-2-ol: Contains an ethyl group, offering different steric and electronic properties.
Uniqueness
4-Butylpyridin-2-ol is unique due to the presence of the butyl group, which enhances its hydrophobicity and potentially its biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-butyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-6-10-9(11)7-8/h5-7H,2-4H2,1H3,(H,10,11) |
InChI Key |
DUWTWAUCEZYJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)NC=C1 |
Origin of Product |
United States |
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